molecular formula C11H16F2O4 B8340020 1-Ethoxycarbonyl-1,1-difluoro-2-butyl methacrylate

1-Ethoxycarbonyl-1,1-difluoro-2-butyl methacrylate

Cat. No. B8340020
M. Wt: 250.24 g/mol
InChI Key: UCAXDNPYEABXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxycarbonyl-1,1-difluoro-2-butyl methacrylate is a useful research compound. Its molecular formula is C11H16F2O4 and its molecular weight is 250.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16F2O4

Molecular Weight

250.24 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-(2-methylprop-2-enoyloxy)pentanoate

InChI

InChI=1S/C11H16F2O4/c1-5-8(17-9(14)7(3)4)11(12,13)10(15)16-6-2/h8H,3,5-6H2,1-2,4H3

InChI Key

UCAXDNPYEABXOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)OCC)(F)F)OC(=O)C(=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 25 ml reactor was charged with 1.50 g (8.2 mmol) of ethyl 2,2-difluoro-3-hydroxypentanoate, 6.5 g of chloroform, 10 mg of an antioxidant NONFLEX MBP made by Seiko Chemical Co., Ltd., 1.03 g (9.9 mmol, 1.2 eq) of methacrylic chloride, and 1.25 g (12.4 mmol, 1.5 eq) of triethylamine, followed by stirring at 55° C. for 4 hours. Then, 10 g of water was added, followed by extraction with chloroform one time. The obtained organic layer was washed with diluted hydrochloric acid and water, followed by removing water with magnesium sulfate. After conducting filtration, chloroform was distilled off, thereby obtaining 2.06 g of the target 1-ethoxycarbonyl-1,1-difluoro-2-butyl methacrylate. Purity was 66%, and yield was 66%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 300 mL reactor was charged with 18.0 g (98.4 mmol) of 2,2-difluoro-3-hydroxypentanoic acid ethyl ester, 78 g of chloroform, 120 mg of an antioxidant NONFLEX MBP (a product of Seiko Chemical Co., Ltd.), 12.4 g (118.8 mmol/1.2 equivalents) of methacrylic acid chloride, and 15.0 g (148.8 mmol/1.5 equivalents) of triethylamine, followed by stirring at 55° C. for 4 hours. Then, 120 g of water was added, followed by extraction with chloroform one time. The obtained organic layer was washed with diluted hydrochloric acid and water, followed by removing water with magnesium sulfate, conducting a filtration, and distilling chloroform out, thereby obtaining 24.7 g of the target methacrylic acid 1-ethoxycarbonyl-1,1-difluoro-2-butyl ester. Upon this, purity was 66%, and yield was 66%.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
120 g
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.